molecular formula C17H19Cl2FN4O3S B10936940 N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10936940
M. Wt: 449.3 g/mol
InChI Key: ODCPXQZHQRRAPU-UHFFFAOYSA-N
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Description

N~4~-[4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with other intermediates to form the final compound . The reaction conditions often include the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-[4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19Cl2FN4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H19Cl2FN4O3S/c1-28(26,27)24-7-5-11(6-8-24)17(25)21-16-14(19)10-23(22-16)9-12-13(18)3-2-4-15(12)20/h2-4,10-11H,5-9H2,1H3,(H,21,22,25)

InChI Key

ODCPXQZHQRRAPU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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